2-{[8,9-Dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-1-phenylethan-1-one
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Overview
Description
2-{[8,9-Dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-1-phenylethan-1-one is a complex organic compound featuring a triazoloquinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[8,9-Dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-1-phenylethan-1-one typically involves multi-step organic reactions. The process begins with the formation of the triazoloquinazoline core, followed by the introduction of the dimethoxy and nitrophenyl groups. The final step involves the attachment of the sulfanyl and phenylethanone moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Key steps would include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[8,9-Dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-1-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can lead to sulfoxides or sulfones, while reduction of the nitro group can yield corresponding amines.
Scientific Research Applications
2-{[8,9-Dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-1-phenylethan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-{[8,9-Dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-1-phenylethan-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, thereby inducing cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar triazole ring structure and are known for their CDK inhibitory activity.
Triazolothiadiazine derivatives: These compounds also contain a triazole ring and exhibit various biological activities, including anticancer and antimicrobial properties.
Uniqueness
2-{[8,9-Dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-1-phenylethan-1-one is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structural complexity allows for multiple points of interaction with biological targets, making it a versatile compound for research and development.
Biological Activity
The compound 2-{[8,9-Dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-1-phenylethan-1-one (CAS Number: 902594-02-9) is a novel triazoloquinazoline derivative with potential biological activities. This article reviews its biological activity, particularly its cytotoxicity and mechanisms of action based on recent studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H14N6O4S, with a molecular weight of 422.4 g/mol. The compound features a triazoloquinazoline core with methoxy and nitrophenyl substituents that contribute to its biological properties.
Cytotoxicity
Recent studies have demonstrated that derivatives of triazoloquinazolines exhibit significant cytotoxic effects against various cancer cell lines. For instance, certain compounds within this class have shown IC50 values ranging from 2.44 to 9.43 μM against HCT-116 and HepG2 cell lines, indicating potent anticancer activity . The specific compound under review has not been extensively tested in isolation; however, its structural analogs suggest a promising profile.
The mechanism through which these compounds exert their cytotoxic effects primarily involves:
- DNA Intercalation : The triazoloquinazoline structure allows for intercalation between DNA base pairs, disrupting replication and transcription processes.
- Topoisomerase II Inhibition : Some studies indicate that triazoloquinazolines can inhibit topoisomerase II activity, further contributing to their anticancer effects .
Comparative Data on Related Compounds
The following table summarizes the cytotoxicity of related triazoloquinazoline derivatives:
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Compound 16 | HCT-116 | 2.44 | DNA intercalation, Topo II inhibition |
Compound 17 | HepG2 | 6.29 | DNA intercalation |
Compound 18 | HCT-116 | 3.91 | Topo II inhibition |
Case Studies
- Study on Antitumor Activity : A study focused on the synthesis and evaluation of various quinazoline derivatives showed that compounds with similar structural motifs exhibited significant antitumor activities against human tumor cells including KB and HepG2. The structure-activity relationship (SAR) indicated that modifications at the nitrogen positions enhanced biological activity .
- Mechanistic Insights : Another investigation into the biological effects of triazoloquinazolines revealed that these compounds could effectively bind to DNA and inhibit topoisomerase II, which is crucial for DNA replication and cell division . This binding affinity was quantitatively assessed through various assays demonstrating varying levels of effectiveness among different derivatives.
Properties
IUPAC Name |
2-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N5O5S/c1-34-21-12-18-19(13-22(21)35-2)26-25(36-14-20(31)15-6-4-3-5-7-15)29-24(18)27-23(28-29)16-8-10-17(11-9-16)30(32)33/h3-13H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQQQYAUAVKBDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC(=O)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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